3,5-Difluorophenylacetonitrile is an organic compound with the chemical formula C₈H₅F₂N. It features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an acetonitrile group. The presence of fluorine enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses. This compound is recognized for its unique structural attributes that influence its physical and chemical properties, including its boiling point, melting point, and solubility characteristics.
3,5-Difluorophenylacetonitrile possesses a functional group combination (aromatic ring with fluorine substituents, nitrile group, and an ethyl group) that might be useful as a building block in organic synthesis. The presence of fluorine atoms can introduce unique electronic properties that could be beneficial in the design of molecules with specific functionalities [].
While specific biological activity data for 3,5-Difluorophenylacetonitrile is limited, compounds with similar structures often exhibit notable pharmacological properties. The fluorine substituents can enhance lipophilicity and bioavailability, potentially influencing interactions with biological targets. Research indicates that compounds containing fluorinated aromatic systems may demonstrate improved potency in medicinal chemistry applications, particularly in drug design.
The synthesis of 3,5-Difluorophenylacetonitrile can be achieved through various methods:
3,5-Difluorophenylacetonitrile has several applications across different fields:
Interaction studies involving 3,5-Difluorophenylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. The compound's nitrile group is particularly reactive towards nucleophilic addition reactions, leading to diverse derivatives. Its unique structure allows for the exploration of various reaction pathways that can yield biologically relevant compounds .
Several compounds share structural similarities with 3,5-Difluorophenylacetonitrile. Here are notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
4-Fluorophenylacetonitrile | Single fluorine substitution at the para position | Less electron-withdrawing effect compared to 3,5-Difluorophenylacetonitrile |
3-Fluorophenylacetonitrile | Single fluorine substitution at the meta position | Different reactivity profile due to position of substitution |
3,5-Bis(trifluoromethyl)phenyl isocyanate | Two trifluoromethyl groups | Stronger electron-withdrawing effects than difluoro variant |
4-(Trifluoromethyl)benzyl bromide | Trifluoromethyl group at para position | Enhanced lipophilicity compared to difluoro variant |
The dual fluorination at the 3 and 5 positions significantly influences the compound's chemical properties and reactivity compared to its analogs. This unique arrangement enhances its electron-withdrawing capacity and alters its interaction dynamics in
The systematic IUPAC name for 3,5-difluorophenylacetonitrile is 2-(3,5-difluorophenyl)acetonitrile, reflecting the substitution pattern on the benzene ring and the acetonitrile functional group. The compound belongs to the class of arylacetonitriles, which are nitriles derived from aromatic hydrocarbons. Its structure features a benzene ring with fluorine atoms at the meta positions (C3 and C5) and a cyanomethyl (-CH₂CN) group at the para position (C1). The InChIKey OBMYMTSBABEPIB-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features.
Property | Value | Source |
---|---|---|
CAS Number | 122376-76-5 | |
EC Number | 625-700-9 | |
MDL Number | MFCD00061278 | |
Molecular Formula | C₈H₅F₂N | |
Synonyms | 3,5-Difluorobenzyl cyanide, 2-(3,5-difluorophenyl)ethanenitrile |
First reported in the late 20th century, 3,5-difluorophenylacetonitrile gained prominence as a synthetic intermediate in medicinal chemistry. Early patents, such as US4859232 (1989), highlighted its utility in cyclopropane derivative synthesis. The compound’s fluorine atoms enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution and cyclization reactions. Recent applications include its role in synthesizing dopamine-β-hydroxylase inhibitors (e.g., US10975083B2) and HIV-1 non-nucleoside reverse transcriptase inhibitors. Its significance lies in enabling the modular construction of fluorinated bioactive molecules, which exhibit improved metabolic stability and binding affinity.
Irritant